molecular formula C18H16Br4 B1397744 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene CAS No. 1001080-74-5

2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene

Cat. No.: B1397744
CAS No.: 1001080-74-5
M. Wt: 551.9 g/mol
InChI Key: GVZGFISMOVSCSB-UHFFFAOYSA-N
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Description

2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene is a brominated derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four bromine atoms and four methyl groups attached to the anthracene core, making it a highly substituted and stable molecule. It has a molecular formula of C18H16Br4 and a molecular weight of 551.94 g/mol .

Biochemical Analysis

Biochemical Properties

2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene plays a significant role in biochemical reactions, particularly as a ligand in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). It interacts with various enzymes and proteins, facilitating the formation of stable complexes. The bromine atoms in the compound enhance its reactivity, allowing it to participate in halogen bonding interactions with biomolecules. These interactions can influence the activity of enzymes and proteins, potentially leading to changes in their catalytic properties .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. For instance, it may affect the phosphorylation status of proteins involved in signal transduction, thereby impacting downstream cellular events. Additionally, the compound’s interaction with transcription factors can lead to changes in gene expression patterns, influencing cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, forming stable complexes that alter their activity. The bromine atoms in the compound facilitate halogen bonding, which can enhance its binding affinity to target molecules. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, maintaining its structural integrity over extended periods. It may undergo degradation when exposed to extreme conditions such as high temperatures or strong oxidizing agents. Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in cellular responses becoming more pronounced over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above certain concentration levels. These findings highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation within cells. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic processes can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, allowing it to reach its target sites within cells. Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with intracellular transport machinery. These processes can influence the compound’s localization and accumulation, affecting its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate various cellular processes. The precise localization of the compound can determine its specific effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene typically involves a multi-step process starting from benzene. The key steps include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with methoxy or tert-butyl groups.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield methoxy-substituted derivatives.

Scientific Research Applications

2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of bromine and methyl substituents, which confer both electronic and steric effects. These properties make it particularly useful in materials science and synthetic chemistry applications .

Properties

IUPAC Name

2,3,6,7-tetrabromo-9,9,10,10-tetramethylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Br4/c1-17(2)9-5-13(19)15(21)7-11(9)18(3,4)12-8-16(22)14(20)6-10(12)17/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZGFISMOVSCSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC(=C(C=C2C(C3=CC(=C(C=C31)Br)Br)(C)C)Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731264
Record name 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001080-74-5
Record name 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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